molecular formula C27H25N3O3 B4555258 N~4~-(1-ADAMANTYL)-6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

N~4~-(1-ADAMANTYL)-6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Cat. No.: B4555258
M. Wt: 439.5 g/mol
InChI Key: IRXHSAARKAMZHX-UHFFFAOYSA-N
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Description

N~4~-(1-ADAMANTYL)-6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of adamantyl, furyl, phenyl, isoxazolo, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-ADAMANTYL)-6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the condensation of 2-amino-3-hydroxypyridine with 2-furoyl chloride to form 2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine . This intermediate is then subjected to electrophilic substitution reactions with various reagents such as nitric acid, bromine, hexamethylenetetramine, acetic anhydride, and benzoic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-ADAMANTYL)-6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, bromine, acetic anhydride, and methyl iodide . Reaction conditions typically involve controlled temperatures and the use of solvents such as dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with methyl iodide results in quaternization at the N4 atom .

Scientific Research Applications

N~4~-(1-ADAMANTYL)-6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-(1-ADAMANTYL)-6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantyl-substituted heterocycles and furyl-containing molecules. Examples include:

Uniqueness

N~4~-(1-ADAMANTYL)-6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the furyl and phenyl groups contribute to its reactivity and potential biological activity .

Properties

IUPAC Name

N-(1-adamantyl)-6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c31-25(29-27-13-16-9-17(14-27)11-18(10-16)15-27)20-12-21(22-7-4-8-32-22)28-26-23(20)24(30-33-26)19-5-2-1-3-6-19/h1-8,12,16-18H,9-11,13-15H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXHSAARKAMZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=NC5=C4C(=NO5)C6=CC=CC=C6)C7=CC=CO7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~4~-(1-ADAMANTYL)-6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
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N~4~-(1-ADAMANTYL)-6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
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N~4~-(1-ADAMANTYL)-6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
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N~4~-(1-ADAMANTYL)-6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
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N~4~-(1-ADAMANTYL)-6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

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